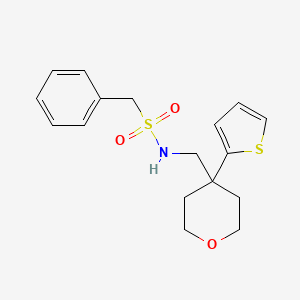

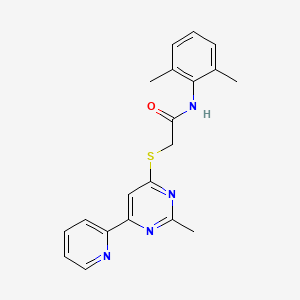

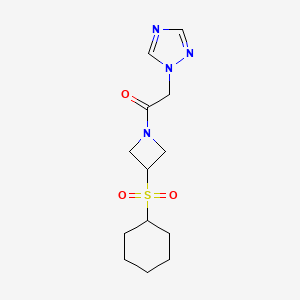

1-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related methanesulfonamide compounds involves complex chemical reactions aimed at combining specific functional groups to achieve desired molecular structures. For instance, the synthesis of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles involves significant anti-inflammatory activity, indicating the complex synthesis routes possible for related compounds (Abdellatif, Moawad, & Knaus, 2014). Additionally, the methanesulfonamide group's impact on cyclooxygenase-2 (COX-2) inhibitory activity highlights the critical role of synthesis in achieving biological activity (Singh et al., 2004).

Molecular Structure Analysis

The molecular structure of methanesulfonamide compounds reveals significant insights into their chemical behavior. Studies on closely related tetrahydro-1H-pyrazolo compounds demonstrate the impact of molecular conformation and hydrogen bonding on their chemical properties (Sagar et al., 2017). These structural analyses are crucial for understanding the interactions that govern the compound's stability and reactivity.

Chemical Reactions and Properties

Methanesulfonamide compounds participate in a variety of chemical reactions, leading to diverse chemical properties and potential applications. For example, the synthesis and reactivity of organotin and organogermyl derivatives of bis(pyrazol-1-yl)methanes indicate the versatility of these compounds in forming hetero- and homobimetallic complexes with potential applications in various fields (Tang et al., 2002).

Physical Properties Analysis

The physical properties of methanesulfonamide compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The inclusion compounds of tetrakis(4-nitrophenyl)methane demonstrate how structural adaptability affects physical properties, including solvate formation and pseudopolymorphism (Thaimattam et al., 2001).

Chemical Properties Analysis

The chemical properties of methanesulfonamide compounds, such as reactivity towards different chemical agents and stability under various conditions, are critical for their application in synthesis and manufacturing. For instance, the reaction of N-(2-bromophenyl)- and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes highlights the compound's reactivity and potential for creating structurally diverse derivatives (Sakamoto et al., 1988).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis Techniques

- Structural Study of Derivatives: A structural study of nimesulidetriazole derivatives, which have chemical structures similar to 1-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide, was conducted using X-ray powder diffraction. This study highlighted the intermolecular interactions and crystal structures of these compounds (Dey et al., 2015).

- Synthesis of Benzopyran Analogues: Benzopyran analogues, which share structural elements with the target compound, have been synthesized combining elements of vitamin E and class III antiarrhythmic drugs (Koufaki et al., 2006).

- Migita Reaction for Carbon−Sulfur Bond Formation: The development of a new variant of the Migita reaction was explored for carbon−sulfur bond formation, which is relevant for synthesizing similar compounds (Norris & Leeman, 2008).

Molecular and Chemical Properties

- Relayed Proton Brake Mechanism: A study focused on the selective protonation of a pyridine nitrogen atom in a compound structurally related to the target compound. This resulted in a deceleration of rotation rates, demonstrating a relayed brake mechanism (Furukawa et al., 2020).

- Photoluminescent Properties: Bis(pyrazol-1-yl)methane derivative and Zn(II) Halide Complexes were synthesized and their photophysical properties were investigated, which could be relevant for understanding the properties of similar compounds (Wang et al., 2015).

Biological and Medicinal Research

- COX-2 Inhibitory Activity: Methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole (structurally related to the target compound) was shown to afford potent inhibitors of COX-2, an enzyme involved in inflammation (Singh et al., 2004).

- Antitumor Activity of Amsacrine Analogs: A series of N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides were prepared and evaluated for their anticancer activity. This study provides insights into the role of specific chemical moieties in determining biological activity (Chilin et al., 2009).

Eigenschaften

IUPAC Name |

1-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c19-23(20,13-15-5-2-1-3-6-15)18-14-17(8-10-21-11-9-17)16-7-4-12-22-16/h1-7,12,18H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAUYGGCRQXLCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)

![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)

![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)

![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)